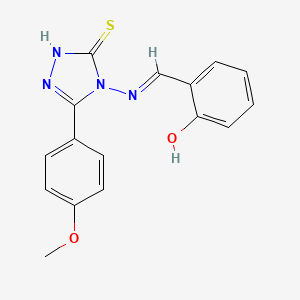
2-Methylnaphthalene-1,4-diyl dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dibenzoate de 2-méthylnaphtalène-1,4-diyle est un composé organique de formule moléculaire C({25})H({18})O(_{4}). Il s'agit d'un dérivé du naphtalène, un hydrocarbure aromatique polycyclique, et se caractérise par la présence de deux groupes benzoate liés au système cyclique du naphtalène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du dibenzoate de 2-méthylnaphtalène-1,4-diyle implique généralement l'estérification du 2-méthylnaphtalène-1,4-diol avec l'acide benzoïque ou ses dérivés. Une méthode courante comprend les étapes suivantes :
Matières premières : 2-méthylnaphtalène-1,4-diol et acide benzoïque.
Catalyseurs : Des catalyseurs acides tels que l'acide sulfurique ou l'acide p-toluènesulfonique.
Conditions de réaction : La réaction est généralement effectuée sous reflux dans un solvant organique comme le toluène ou le dichlorométhane.
Purification : Le produit est purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
En milieu industriel, la production de dibenzoate de 2-méthylnaphtalène-1,4-diyle peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et de conditions de réaction optimisées peut réduire considérablement les coûts de production et le temps de production.
Analyse Des Réactions Chimiques
Types de réactions
Le dibenzoate de 2-méthylnaphtalène-1,4-diyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxygénés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés dihydro.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone ou de l'hydrure de lithium et d'aluminium.
Substitution : Acylation ou alkylation de Friedel-Crafts utilisant le chlorure d'aluminium comme catalyseur.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des naphtoquinones, tandis que les réactions de substitution peuvent introduire des groupes alkyles ou acyles sur les cycles aromatiques.
Applications de la recherche scientifique
Le dibenzoate de 2-méthylnaphtalène-1,4-diyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes et comme composé modèle dans les études de réactions de substitution aromatique.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés, notamment des polymères et des colorants.
Mécanisme d'action
Le mécanisme par lequel le dibenzoate de 2-méthylnaphtalène-1,4-diyle exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles cellulaires telles que les enzymes ou les récepteurs, entraînant des modifications de la fonction cellulaire. Les cibles moléculaires et les voies exactes impliquées font l'objet de recherches en cours.
Applications De Recherche Scientifique
2-Methylnaphthalene-1,4-diyl dibenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 2-Methylnaphthalene-1,4-diyl dibenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Le dibenzoate de 2-méthylnaphtalène-1,4-diyle peut être comparé à d'autres composés similaires, tels que :
Dibenzoate de naphtalène-1,4-diyle : Il ne possède pas le groupe méthyle, ce qui peut influencer sa réactivité et ses propriétés.
Diacétate de 2-méthylnaphtalène-1,4-diyle : Il contient des groupes acétate au lieu de benzoate, ce qui affecte son comportement chimique et ses applications.
1,4-Dihydroxynphtalène : Le composé diol parent, qui sert de précurseur à divers dérivés.
Le caractère unique du dibenzoate de 2-méthylnaphtalène-1,4-diyle réside dans ses caractéristiques structurelles spécifiques, qui lui confèrent des propriétés chimiques et physiques distinctes, le rendant précieux pour des applications spécialisées dans la recherche et l'industrie.
Propriétés
Numéro CAS |
2211-31-6 |
|---|---|
Formule moléculaire |
C25H18O4 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(4-benzoyloxy-3-methylnaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C25H18O4/c1-17-16-22(28-24(26)18-10-4-2-5-11-18)20-14-8-9-15-21(20)23(17)29-25(27)19-12-6-3-7-13-19/h2-16H,1H3 |
Clé InChI |
BVVDINJVWBJRHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)


![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12008430.png)
![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12008432.png)
![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol](/img/structure/B12008448.png)
![3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008452.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12008454.png)

